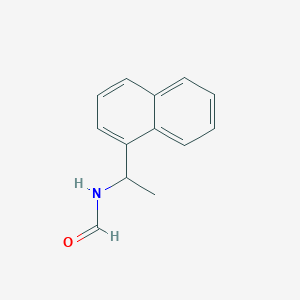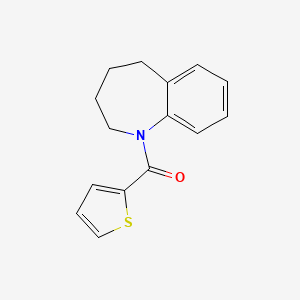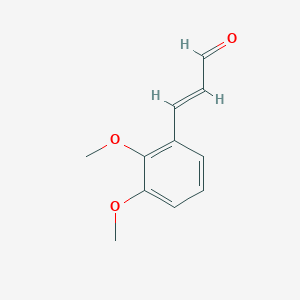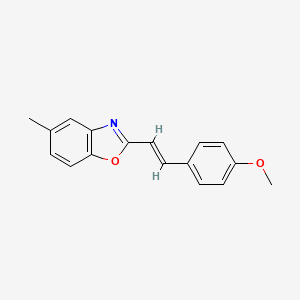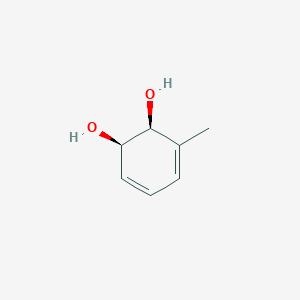
cis-1,2-Dihydro-3-methylcatechol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
cis-1,2-Dihydro-3-methylcatechol is a chiral organic compound with a unique structure characterized by a cyclohexadiene ring substituted with a methyl group and two hydroxyl groups. The compound’s stereochemistry is defined by the (1R,2S) configuration, indicating the specific spatial arrangement of its atoms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of cis-1,2-Dihydro-3-methylcatechol can be achieved through various synthetic routes. One common method involves the asymmetric hydrogenation of a suitable precursor, such as a cyclohexadiene derivative, in the presence of a chiral catalyst. This process ensures the selective formation of the desired enantiomer. The reaction conditions typically include a hydrogen source, a chiral catalyst, and a solvent, with the reaction being carried out under controlled temperature and pressure .
Industrial Production Methods
Industrial production of this compound may involve large-scale asymmetric hydrogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficient and cost-effective production .
化学反应分析
Types of Reactions
cis-1,2-Dihydro-3-methylcatechol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form saturated cyclohexane derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like thionyl chloride for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield cyclohexadienone derivatives, while reduction can produce cyclohexanol derivatives .
科学研究应用
cis-1,2-Dihydro-3-methylcatechol has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-substrate interactions and stereoselective biochemical processes.
Industry: The compound is used in the production of specialty chemicals and materials
作用机制
The mechanism of action of cis-1,2-Dihydro-3-methylcatechol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to selectively bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
相似化合物的比较
Similar Compounds
Similar compounds to cis-1,2-Dihydro-3-methylcatechol include other chiral cyclohexadiene derivatives, such as (1R,2S)-2-phenylcyclopropanaminium and (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid .
Uniqueness
What sets this compound apart from these similar compounds is its specific stereochemistry and functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications .
属性
分子式 |
C7H10O2 |
|---|---|
分子量 |
126.15 g/mol |
IUPAC 名称 |
(1R,2S)-3-methylcyclohexa-3,5-diene-1,2-diol |
InChI |
InChI=1S/C7H10O2/c1-5-3-2-4-6(8)7(5)9/h2-4,6-9H,1H3/t6-,7+/m1/s1 |
InChI 键 |
FTZZKLFGNQOODA-RQJHMYQMSA-N |
SMILES |
CC1=CC=CC(C1O)O |
手性 SMILES |
CC1=CC=C[C@H]([C@H]1O)O |
规范 SMILES |
CC1=CC=CC(C1O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


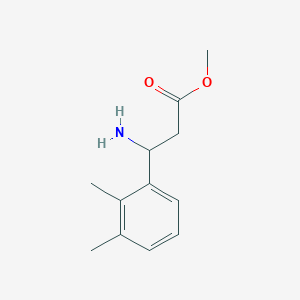
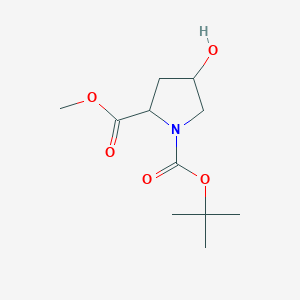
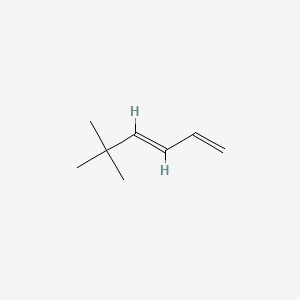
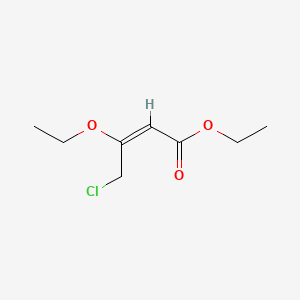
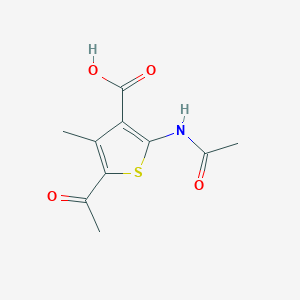
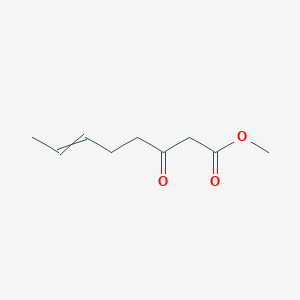
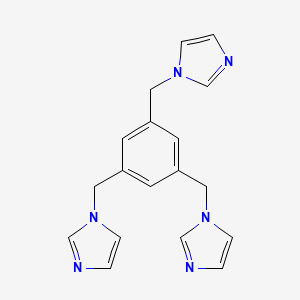

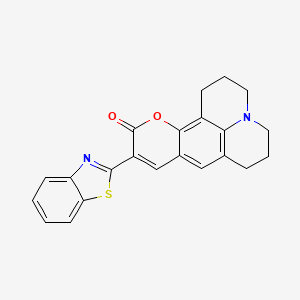
![Methyl 2-[[2-(4-chlorophenoxy)acetyl]amino]-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B1638557.png)
